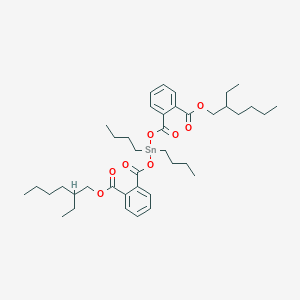
Canthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Canthine is a naturally occurring alkaloid that belongs to the class of β-carboline alkaloids. It is primarily found in various plants, particularly those in the Rutaceae and Simaroubaceae families. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of canthine can be achieved through several methods. One classic approach involves the Bischer-Napieralski reaction, which was first reported in 1966. This method, however, yields this compound with a relatively low overall yield . Another approach involves the biomimetic synthesis of this compound using infractine-functionalized and nanoparticle-supported catalysts .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as plants in the Rutaceae and Simaroubaceae families. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Canthine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide under basic conditions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which may exhibit enhanced or altered biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
Chemistry: Canthine and its derivatives are used as intermediates in the synthesis of more complex molecules.
Industry: This compound is used in the development of natural antifungal agents for agricultural applications.
Mecanismo De Acción
The mechanism of action of canthine involves its interaction with specific molecular targets and pathways. For instance, this compound has been shown to interfere with the metabolism of amino acids in fungi, affecting nitrogen nutrients and disturbing normal physiological processes, ultimately leading to the death of pathogens . This antifungal activity is primarily due to the inhibition of key enzymes involved in amino acid biosynthesis and nitrogen metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Xanthine: Like canthine, xanthine is a purine base found in most body tissues and fluids.
Theobromine: Another xanthine derivative, theobromine is found in cocoa and has mild stimulant properties.
Uniqueness of this compound
This compound is unique due to its specific structural features and biological activities. Unlike xanthine and its derivatives, this compound exhibits significant antifungal and anti-inflammatory properties, making it a valuable compound for both medicinal and agricultural applications .
Propiedades
Número CAS |
206-68-8 |
|---|---|
Fórmula molecular |
C14H10N2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaene |
InChI |
InChI=1S/C14H10N2/c1-2-6-13-10(4-1)11-7-8-15-12-5-3-9-16(13)14(11)12/h1-8H,9H2 |
Clave InChI |
VYQRBKCKQCRYEE-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=NC=CC3=C2N1C4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)






